molecular formula C11H8BrFO B8650866 (5-Bromo-7-fluoronaphthalen-2-yl)methanol

(5-Bromo-7-fluoronaphthalen-2-yl)methanol

Cat. No. B8650866
M. Wt: 255.08 g/mol
InChI Key: YHMIHSXHMXJTDT-UHFFFAOYSA-N
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Patent
US09382245B2

Procedure details

Pyridinium chlorochromate (PCC, 1.9 g, 9.0 mmol) was added to a solution of 31 (1.1 g, 4.5 mmol) in DCM (15 mL), and the mixture was stirred for 2 h prior to filtration through a short pad of silica gel. The filtrate was then concentrated rotary evaporation, and purified by column chromatography to give 5-bromo-7-fluoro-2-naphthaldehyde (32) (88%). 1H NMR (400 MHz, CDCl3) δ 10.20 (s, 1H), 8.34 (d, J=8.8 Hz, 1H), 8.29 (s, 1H), 8.01 (d, J=8.8 Hz, 1H), 7.77 (dd, J=8.0, 2.3 Hz, 1H), 7.64 (d, J=8.6 Hz, 1H). GC-MS (ES) for C11H6BrFO [M+1]+253.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[Br:12][C:13]1[CH:22]=[C:21]([F:23])[CH:20]=[C:19]2[C:14]=1[CH:15]=[CH:16][C:17]([CH2:24][OH:25])=[CH:18]2>C(Cl)Cl>[Br:12][C:13]1[CH:22]=[C:21]([F:23])[CH:20]=[C:19]2[C:14]=1[CH:15]=[CH:16][C:17]([CH:24]=[O:25])=[CH:18]2 |f:0.1|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC(=C1)F)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
to filtration through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated rotary
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C2C=CC(=CC2=CC(=C1)F)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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